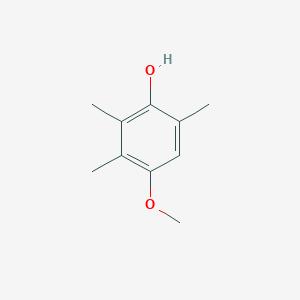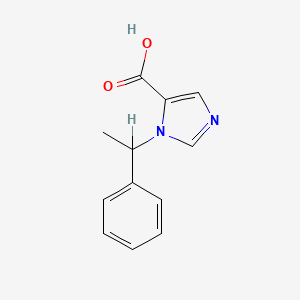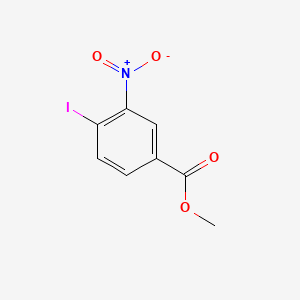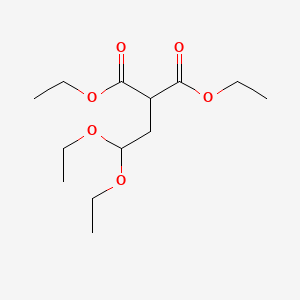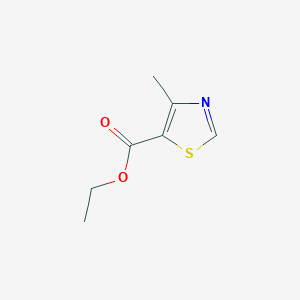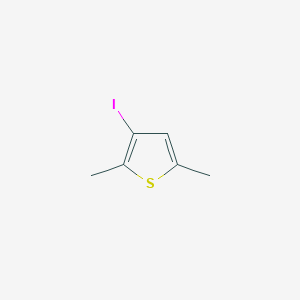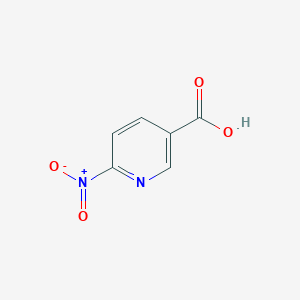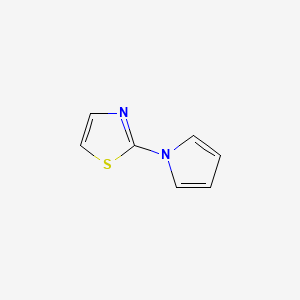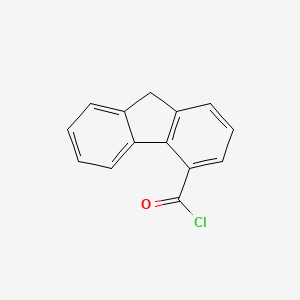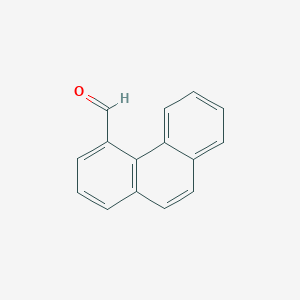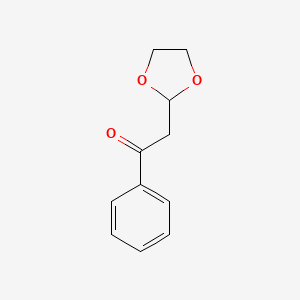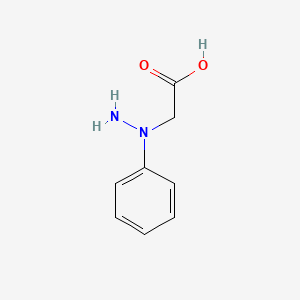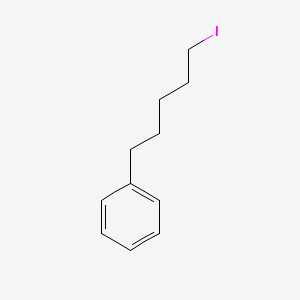
Benzene, (5-iodopentyl)-
Übersicht
Beschreibung
“Benzene, (5-iodopentyl)-” is a chemical compound that consists of a benzene ring attached to a 5-iodopentyl group . The molecule contains a total of 27 atoms, including 15 Hydrogen atoms, 11 Carbon atoms, and 1 Iodine atom . The average mass of the molecule is 274.141 Da .
Synthesis Analysis
The synthesis of polysubstituted benzenes, such as “(5-iodopentyl)benzene”, often involves a series of reactions including bromination, nitration, and sulfonation . The order of these reactions is crucial for the successful synthesis of the desired compound .Molecular Structure Analysis
The “(5-iodopentyl)benzene” molecule contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
Benzene, the base structure of “(5-iodopentyl)benzene”, is known to undergo various chemical reactions such as nitration, sulfonation, and halogenation . These reactions are generally electrophilic substitution reactions, where the benzene ring, due to its delocalized electrons, is highly attractive to electrophiles .Physical And Chemical Properties Analysis
Benzene, the base structure of “(5-iodopentyl)benzene”, is a clear colorless to light-yellow liquid. It is less dense than water and is slightly soluble in water . Benzene is also flammable and has a petroleum-like, aromatic odor .Wissenschaftliche Forschungsanwendungen
Photolysis in Organic Synthesis
Suginome and Senboku (1994) investigated the formation of 5-iodopentyl formate through the photolysis of cyclopentanol hypoiodite in benzene. Their research revealed a complex mechanism involving the formation of various intermediates, including a primary 5-oxopentyl radical and a tetrahydropyranyl cation, leading to the final product, 5-iodopentyl formate. This study highlights the application of benzene derivatives in organic synthesis, particularly in light-induced chemical reactions (Suginome & Senboku, 1994).
Benzene Derivatives in Molecular Transformations
Shah, Taschner, Koser, and Rach (1986) demonstrated the use of [hydroxy(tosyloxy)iodo] benzene in the tosyloxylactonization of alkenoic acids. Their research underscores the versatility of benzene derivatives in facilitating molecular transformations in organic chemistry, contributing to the synthesis of complex organic compounds (Shah et al., 1986).
Advanced Synthesis of Benzene Derivatives
Suzuki, Segawa, Itami, and Yamaguchi (2015) explored the synthesis of hexaarylbenzenes with diverse substituents using benzene as a fundamental building block. Their work highlights the significance of benzene in creating structurally diverse compounds for various applications, including pharmaceuticals and organic electronic devices (Suzuki et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-iodopentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQYOJLZAUEILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340062 | |
| Record name | Benzene, (5-iodopentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (5-iodopentyl)- | |
CAS RN |
99858-37-4 | |
| Record name | Benzene, (5-iodopentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

